Product packaging for 1-Nitroso-2-(3-pyridinyl)-2-pyrrolidinol(Cat. No.:CAS No. 68743-66-8)

1-Nitroso-2-(3-pyridinyl)-2-pyrrolidinol

Cat. No.: B12689133
CAS No.: 68743-66-8
M. Wt: 193.20 g/mol
InChI Key: XSFLWWFLOHDYKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Nitroso-2-(3-pyridinyl)-2-pyrrolidinol, more widely recognized in research as N'-Nitrosonornicotine (NNN), is a tobacco-specific nitrosamine of major significance in toxicological and carcinogenicity studies . As a known metabolite of thirdhand smoke, it is a critical compound for investigating the long-term health impacts of tobacco use and residue . Its primary research value lies in its role as a potent esophageal and oral cavity carcinogen, which has been demonstrated in studies involving smokers and snuff dippers . Enantioselective research is particularly important, as studies suggest that the (S)-enantiomer of NNN, which is the predominant form found in tobacco products, may exhibit greater carcinogenic potency than the (R)-enantiomer or the racemic mixture . This makes the compound essential for understanding the mechanisms of tissue-specific carcinogenesis and for developing targeted public health strategies. This compound is classified as a hazardous substance with specific risk phrases for acute oral toxicity . It is the responsibility of the purchaser to verify the suitability of this product for its intended application. This product is strictly For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11N3O2 B12689133 1-Nitroso-2-(3-pyridinyl)-2-pyrrolidinol CAS No. 68743-66-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

68743-66-8

Molecular Formula

C9H11N3O2

Molecular Weight

193.20 g/mol

IUPAC Name

1-nitroso-2-pyridin-3-ylpyrrolidin-2-ol

InChI

InChI=1S/C9H11N3O2/c13-9(4-2-6-12(9)11-14)8-3-1-5-10-7-8/h1,3,5,7,13H,2,4,6H2

InChI Key

XSFLWWFLOHDYKM-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(C1)N=O)(C2=CN=CC=C2)O

Origin of Product

United States

Metabolic Activation Mechanisms of 1 Nitroso 2 3 Pyridinyl 2 Pyrrolidinol

Enzymatic α-Hydroxylation Pathways of N-Nitrosamines

The principal mechanism for the metabolic activation of most N-nitrosamines is α-hydroxylation, an oxidative process catalyzed by enzymes. acs.org This reaction involves the enzymatic introduction of a hydroxyl group (-OH) to a carbon atom adjacent (in the α-position) to the nitroso group. The resulting α-hydroxynitrosamine is a highly unstable intermediate. This instability leads to spontaneous decomposition, which initiates the formation of the ultimate carcinogenic species. For 1-Nitroso-2-(3-pyridinyl)-2-pyrrolidinol, the α-carbons are located within the pyrrolidine (B122466) ring, adjacent to the N-nitroso group. It is generally accepted that α-hydroxylation is a crucial step in the metabolic activation of nitrosamines that leads to their carcinogenicity. nih.gov Studies on other nitrosamines, such as N-nitrosodimethylamine (DMN) and N-nitrosomethylaniline (NMA), have shown that α-hydroxylation accounts for a significant portion of their metabolism, with approximately 34% of DMN and 19% of NMA being metabolized via this pathway in rat liver homogenates. nih.govpnas.orgndl.gov.in

The enzymatic α-hydroxylation of N-nitrosamines is predominantly carried out by the Cytochrome P450 (CYP) superfamily of enzymes. acs.org These heme-containing monooxygenases are central to the metabolism of a vast array of xenobiotics. While the specific CYP isoforms responsible for the metabolism of this compound have not been definitively identified in the reviewed literature, research on analogous compounds provides insight into the likely enzymes involved.

Studies with other N-nitrosamines have implicated several CYP isoforms in their activation. For instance, the metabolism of N-Nitroso-N-methylaniline (NMA), an esophageal carcinogen in rats, has been investigated using purified CYP enzymes. nih.gov Research has demonstrated that CYP2B1 and CYP2B2, isolated from phenobarbital-pretreated rat liver microsomes, are capable of metabolizing NMA. nih.gov Specifically, CYP2B1 was found to catalyze both the α-C-hydroxylation and the denitrosation of NMA, whereas CYP2B2 appeared to only catalyze denitrosation. nih.gov This suggests that different CYP isoforms can exhibit distinct catalytic activities towards the same nitrosamine (B1359907) substrate, influencing whether an activating or a detoxification pathway is favored.

The table below summarizes the findings from a study on NMA metabolism by specific CYP isoforms.

CYP IsoformMetabolic Pathway CatalyzedImplication
CYP2B1 α-C-hydroxylation & DenitrosationActivation to ultimate carcinogen
CYP2B2 Denitrosation onlyDetoxification pathway

Data sourced from studies on N-Nitroso-N-methylaniline. nih.gov

Given the structural similarities among nitrosamines, it is plausible that isoforms such as CYP2B1, and potentially others known for broad substrate specificity like members of the CYP2A, CYP2E1, and CYP3A families, could be involved in the metabolic activation of this compound.

The kinetics of N-nitrosamine metabolism provide valuable information about the efficiency and specificity of the involved enzymes. For N-Nitroso-N-methylaniline (NMA), kinetic parameters have been determined for its metabolism by purified CYP2B1 and CYP2B2. The maximal velocity (Vmax) for the production of formaldehyde (B43269), a product of demethylation following α-hydroxylation, was found to be higher for CYP2B1 than for CYP2B2, indicating that NMA is a better substrate for CYP2B1. nih.gov

The table below presents the kinetic data for formaldehyde production from NMA by these two CYP isoforms.

EnzymeVmax (nmol HCHO/min per nmol P450)
CYP2B1 3.3
CYP2B2 1.6

This data illustrates the differential activity of CYP isoforms towards a model nitrosamine. nih.gov

Such studies highlight the specificity of CYP enzymes. The structural features of this compound, including the pyrrolidine ring and the pyridinyl group, will ultimately determine its affinity for the active sites of various CYP isoforms and the rate at which it is metabolized.

Stereochemistry can play a significant role in the interaction between a substrate and the active site of an enzyme. The structure of this compound contains a chiral center at the C2 position of the pyrrolidine ring, meaning it can exist as two different enantiomers. While specific studies on the stereochemical influences on the metabolism of this particular compound are not available, it is a well-established principle in pharmacology and toxicology that enzymes, including CYPs, often exhibit stereoselectivity.

This enzymatic stereoselectivity can result in one enantiomer being metabolized more rapidly than the other or can lead to different metabolic pathways for each enantiomer. For example, in the case of N-Nitroso-N-methylaniline, the orientation of the molecule within the active site of CYP2B1 is what facilitates the α-C-hydroxylation leading to a carcinogenic intermediate. nih.gov It is conceivable that the two enantiomers of this compound would fit differently into the active site of a metabolizing CYP enzyme, potentially leading to different rates of α-hydroxylation and, consequently, different toxicological profiles.

Generation of Electrophilic Species from N-Nitrosopyrrolidinols

Following the initial α-hydroxylation step, the resulting α-hydroxy-N-nitrosamine intermediate is unstable and undergoes spontaneous decomposition. acs.org In the case of cyclic nitrosamines like this compound, this decomposition involves the opening of the pyrrolidine ring. This process generates an electrophilic species, which is a molecule that is attracted to electron-rich centers in other molecules. These electrophiles are the agents that can react with cellular nucleophiles such as DNA, RNA, and proteins, leading to cellular damage and initiating the process of carcinogenesis. The general consensus is that α-hydroxylation is a critical pathway for many nitrosamines as it leads to these highly reactive electrophilic intermediates. pnas.org

Formation of Reactive Diazonium Ions and Carbocations

The decomposition of the α-hydroxynitrosamine intermediate proceeds through a series of steps that ultimately yield a highly reactive diazonium ion. acs.org For an acyclic nitrosamine like N-nitrosodimethylamine, α-hydroxylation leads to the formation of an unstable primary nitrosamine which then decomposes to a diazonium ion. acs.org This diazonium ion is a potent alkylating agent. In the context of this compound, the ring-opening following α-hydroxylation would lead to an analogous reactive intermediate. This intermediate can then react with water to form a diol or, more critically, it can alkylate biological macromolecules. The high reactivity of these species makes them powerful mutagens and carcinogens.

Non-Enzymatic Biotransformation Pathways

While enzymatic metabolism is the primary route for the activation of N-nitrosamines, the potential for non-enzymatic biotransformation should also be considered. Although specific information regarding non-enzymatic pathways for this compound is not available, some nitrosamines can undergo degradation under certain physiological conditions or upon exposure to external factors like light. For instance, UV irradiation is known to induce the fragmentation of the N-N bond in N-nitrosamines. However, the significance of such non-enzymatic pathways in the in vivo biotransformation and toxicity of most N-nitrosamines is generally considered to be minor compared to the highly efficient enzymatic activation by CYP enzymes.

Molecular Interactions and Adduct Formation Mediated by 1 Nitroso 2 3 Pyridinyl 2 Pyrrolidinol

DNA Adductomics Research

Research into the interaction of 1-Nitroso-2-(3-pyridinyl)-2-pyrrolidinol with DNA has revealed the formation of stable covalent adducts, which are considered critical lesions that can lead to mutations if not properly repaired.

Formation of Pyridyloxobutyl (POB) DNA Adducts

The metabolic activation of tobacco-specific nitrosamines, such as N'-nitrosonornicotine (NNN) and 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK), is known to generate reactive intermediates that pyridyloxobutylate DNA, leading to the formation of pyridyloxobutyl (POB) DNA adducts. nih.govnih.gov This process is believed to be a key mechanism in the carcinogenicity of these compounds. nih.gov The reactive electrophile responsible for this alkylation is a pyridyloxobutylating agent that readily attacks nucleophilic sites on DNA bases. nih.gov

The formation of POB-DNA adducts has been demonstrated both in vitro and in vivo. researchgate.net Studies using 4-(acetoxymethylnitrosamino)-1-(3-pyridyl)-1-butanone (NNKOAc), a model pyridyloxobutylating agent, have shown that guanine (B1146940) is the most reactive nucleobase towards this type of alkylation. researchgate.net

Structural Characterization of Specific DNA Adducts (e.g., O6-POB-dGuo, N7-POB-Gua)

Several specific POB-DNA adducts have been structurally characterized, with advanced analytical techniques such as high-performance liquid chromatography-electrospray ionization-tandem mass spectrometry (HPLC-ESI-MS/MS) playing a crucial role in their identification and quantification. nih.govresearchgate.netnih.gov

Among the identified adducts, O6-[4-(3-pyridyl)-4-oxobut-1-yl]-2'-deoxyguanosine (O6-POB-dGuo) and 7-[4-(3-pyridyl)-4-oxobut-1-yl]guanine (7-POB-Gua) are two of the most extensively studied. nih.govresearchgate.net O6-POB-dGuo is considered a highly mutagenic lesion. acs.org

Other characterized POB-DNA adducts include:

O2-[4-(3-pyridyl)-4-oxobut-1-yl]thymidine (O2-POB-dThd) nih.govresearchgate.net

O2-[4-(3-pyridyl)-4-oxobut-1-yl]cytosine (O2-POB-Cyt) researchgate.net

The relative abundance of these adducts can vary. For instance, in vitro studies with NNKOAc have shown that 7-POB-Gua is the most abundant adduct formed. researchgate.net However, in vivo, the levels of O6-POB-dGuo are often lower, suggesting efficient repair of this particular adduct. researchgate.net

Table 1: Characterized Pyridyloxobutyl (POB) DNA Adducts

Adduct NameAbbreviationSignificance
O6-[4-(3-pyridyl)-4-oxobut-1-yl]-2'-deoxyguanosineO6-POB-dGuoHighly mutagenic. acs.org
7-[4-(3-pyridyl)-4-oxobut-1-yl]guanine7-POB-GuaOften the most abundant adduct in vitro. researchgate.net
O2-[4-(3-pyridyl)-4-oxobut-1-yl]thymidineO2-POB-dThdA significant adduct found in vivo. nih.gov
O2-[4-(3-pyridyl)-4-oxobut-1-yl]cytosineO2-POB-CytAnother identified POB-DNA adduct. researchgate.net

Research into DNA Adduct Persistence and Repair Modulation

The persistence of DNA adducts is a critical factor in their potential to induce mutations. Studies have shown that POB-DNA adducts can persist in tissues for significant periods. nih.gov For example, three key pyridyloxobutyl DNA adducts, 7-pobG, O2-pobdT, and O6-pobdG, have been observed to persist in lung DNA for up to 96 hours post-treatment, indicating that all three may contribute to the tumorigenic properties of the parent compounds. nih.gov

Cells possess several DNA repair pathways to counteract the damaging effects of DNA adducts. These include base excision repair (BER), nucleotide excision repair (NER), and direct reversal of damage. nih.gov The repair of O6-POB-dGuo is facilitated by the protein O6-alkylguanine-DNA alkyltransferase (AGT), which directly removes the pyridyloxobutyl group from the guanine base. acs.orgnih.gov The expression and activity of AGT can therefore significantly modulate the persistence and mutagenic potential of this specific adduct. acs.org It has been shown that pyridyloxobutylated DNA can inhibit the ability of AGT to repair other mutagenic lesions like O6-methylguanine, suggesting a potential mechanism for co-carcinogenicity.

Investigation of Protein Adduct Formation

In addition to reacting with DNA, the reactive intermediates generated from compounds like this compound can also form adducts with proteins. Hemoglobin, a readily accessible protein in blood, has been a key target for studying protein adduct formation from tobacco-specific nitrosamines. aacrjournals.orgresearchgate.net

The formation of pyridyloxobutyl adducts with hemoglobin has been demonstrated and quantified in smokers, snuff dippers, and non-smokers. aacrjournals.org Mild base treatment of hemoglobin that has been adducted by these reactive species releases 4-hydroxy-1-(3-pyridyl)-1-butanone (B13992) (HPB), which can then be quantified as a biomarker of exposure and metabolic activation. aacrjournals.org These hemoglobin adducts are considered valuable internal dosimeters for assessing the biologically effective dose of carcinogenic nitrosamines. aacrjournals.org

While hemoglobin is a primary subject of study, it is understood that other cellular proteins are also potential targets for pyridyloxobutylation. The electrophilic intermediates can react with nucleophilic amino acid residues in various proteins, potentially altering their structure and function. nih.gov

Non-Covalent Binding Studies with Biological Macromolecules

Beyond covalent adduct formation, the interaction of small molecules with biological macromolecules can also occur through non-covalent forces. These interactions, while weaker than covalent bonds, play crucial roles in many biological processes. For molecules with planar aromatic structures, intercalation into the DNA double helix is a possible mode of non-covalent binding. wikipedia.org

Intercalation involves the insertion of a planar molecule between the base pairs of DNA. wikipedia.org This process can cause structural distortions in the DNA, such as unwinding of the helix, which may interfere with DNA replication and transcription. wikipedia.org While the potential for pyridyloxobutyl compounds or their precursors to intercalate into DNA has been considered, specific studies demonstrating this mode of interaction for this compound are not extensively documented in the reviewed literature. Further research is needed to fully explore the non-covalent interactions of this compound and its metabolites with DNA and other biological macromolecules.

Analytical Chemistry Methodologies for Research on 1 Nitroso 2 3 Pyridinyl 2 Pyrrolidinol

Chromatographic Separation Techniques for Compound and Metabolite Analysis

Chromatographic separation is a critical first step in the analytical workflow, designed to isolate the target analyte from a multitude of other compounds present in a sample. The choice between liquid and gas chromatography is dictated by the physicochemical properties of the analyte, such as polarity, volatility, and thermal stability.

High-Performance Liquid Chromatography (HPLC) is the predominant separation technique for 1-Nitroso-2-(3-pyridinyl)-2-pyrrolidinol and related non-volatile metabolites due to its high resolution and suitability for polar, thermally labile compounds. nih.gov Method optimization is a multi-step process aimed at achieving maximum separation efficiency, peak resolution, and analysis speed. drawellanalytical.comthermofisher.comiosrphr.org

Key optimization parameters include the selection of the stationary phase (column) and mobile phase. Reversed-phase columns, particularly C18, are commonly employed for the separation of NNN and its metabolites. researchgate.net The mobile phase composition is meticulously adjusted to achieve optimal retention and separation. A common approach involves a gradient elution using a mixture of an aqueous solvent (often containing an acidifier like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization efficiency) and an organic solvent such as methanol (B129727) or acetonitrile. lcms.czshimadzu.com For instance, separating NNN from the high-abundance nicotine (B1678760) in tobacco product samples can be significantly improved by using an acidic mobile phase, which enhances the resolution between the two compounds. lcms.cz

Table 1: Typical HPLC Optimization Parameters for Nitrosamine (B1359907) Metabolite Analysis
ParameterCommon Selection/ConditionPurpose
Stationary Phase (Column)Reversed-Phase C18, C8Provides effective separation for moderately polar to nonpolar compounds.
Mobile Phase AWater with 0.1% Formic Acid or Ammonium AcetateControls retention of polar compounds and aids in analyte ionization for MS detection.
Mobile Phase BAcetonitrile or MethanolElutes less polar compounds as its concentration increases in the gradient.
Elution ModeGradient ElutionAllows for the separation of a wide range of compounds with varying polarities in a single run.
Flow Rate0.2 - 1.0 mL/minAdjusted to balance analysis time with separation efficiency.
Column Temperature30 - 40 °CImproves peak shape and reproducibility by maintaining a constant viscosity of the mobile phase. researchgate.net

While HPLC is preferred for non-volatile metabolites, Gas Chromatography (GC) is a powerful tool for the analysis of volatile and semi-volatile nitrosamines. scilit.com GC-based methods can offer very low limits of detection and high selectivity, especially when coupled with tandem mass spectrometry (GC-MS/MS). coresta.orgnih.gov For less volatile metabolites, derivatization may be required to increase their volatility and thermal stability.

The analytical process typically involves sample extraction with an organic solvent, followed by a cleanup step using solid-phase extraction (SPE) to minimize matrix interference. coresta.org The GC is coupled to a highly specific detector, such as a Thermal Energy Analyzer (TEA), which is specific for compounds containing heat-labile nitrosyl groups, or more commonly, a mass spectrometer. nih.govscilit.com GC-MS/MS methods operating in chemical ionization (CI) mode with multiple reaction monitoring (MRM) have demonstrated excellent linearity and sensitivity for tobacco-specific nitrosamines, achieving limits of quantification in the nanogram-per-gram range. coresta.orgnih.gov

Mass Spectrometry (MS) Applications in Mechanistic Studies

Mass spectrometry is an indispensable tool for the analysis of this compound, providing the sensitivity needed for trace-level detection and the specificity required for unambiguous structural confirmation.

LC-MS/MS is the gold standard for the sensitive and selective quantification of NNN and its metabolites in complex biological samples like urine and blood. nih.govoup.com This technique combines the separation power of LC with the detection specificity of tandem mass spectrometry. The mass spectrometer is typically operated in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (the protonated molecule, [M+H]⁺) is selected and fragmented to produce a characteristic product ion. This precursor-to-product ion transition is unique to the target analyte, providing exceptional selectivity and minimizing background noise. oup.com

Methods have been developed that achieve limits of quantification in the picogram-per-milliliter (pg/mL) range, which is essential for biomonitoring studies. oup.comoup.com The development of a robust LC-MS/MS method requires careful optimization of both chromatographic conditions to separate the analyte from isomers and mass spectrometric parameters to maximize signal intensity. nih.gov

Table 2: Example MRM Transitions for NNN Analysis and Projected Transition for its Hydroxylated Metabolite
CompoundPrecursor Ion (m/z)Product Ion (m/z)Significance
N'-Nitrosonornicotine (NNN)178.1148.1Established transition for sensitive quantification of the parent compound. oup.com
This compound (Hydroxy NNN)194.1176.1 or 164.1Hypothetical transition based on the addition of oxygen (+16 Da) and subsequent loss of water (-18 Da) or other neutral losses.
NNN-d4 (Internal Standard)182.1152.1Deuterium-labeled standard used to correct for matrix effects and variations in instrument response. oup.com

High-Resolution Mass Spectrometry (HRMS) is crucial for the structural elucidation of novel or unknown metabolites. researchgate.net Unlike standard mass spectrometers, HRMS instruments (such as Orbitrap or Time-of-Flight analyzers) provide highly accurate mass measurements, typically with an error of less than 5 parts per million (ppm). nih.gov This precision allows for the determination of a unique elemental composition for the measured mass. researchgate.net

In the context of studying this compound, HRMS would be used to confirm its molecular formula (C₉H₁₁N₃O₂) by comparing the experimentally measured accurate mass with the theoretical exact mass. Furthermore, by analyzing the fragmentation patterns (MS/MS spectra) obtained via HRMS, researchers can pinpoint the location of the hydroxyl group on the pyrrolidine (B122466) ring, distinguishing it from other potential isomers. nih.govnih.gov

The combination of UHPLC with HR-QTOF-MS represents a state-of-the-art platform for comprehensive metabolite profiling. UHPLC utilizes columns with smaller particle sizes to achieve faster separations and higher resolution compared to conventional HPLC. nih.govnih.gov The QTOF mass spectrometer provides both high-resolution and accurate mass measurements for precursor and fragment ions, enabling the confident identification of a wide range of metabolites in a single analytical run. researchgate.net

This powerful technique is ideal for untargeted metabolomics studies aiming to discover new metabolites of NNN. nih.gov By comparing samples from a control group versus an exposed group, UHPLC-HR-QTOF-MS can detect all statistically significant differences in the metabolic profile. Putative identification of metabolites like this compound is achieved through accurate mass determination and comparison of fragmentation patterns with spectral libraries or in-silico prediction tools. researchgate.netnih.gov

Radiochemical Detection and Quantification Methods

Radiochemical methods offer exceptional sensitivity and are particularly useful for metabolic and disposition studies. These techniques involve labeling the target molecule, this compound, with a radioactive isotope and subsequently measuring the radioactivity to determine its concentration.

A common approach is the introduction of a radioactive isotope such as tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C) into the molecular structure of this compound. This can be achieved through chemical synthesis, where a precursor molecule is reacted with a radiolabeled reagent. For instance, a tritiated form of a reducing agent could be used in the synthesis process, or a precursor containing ¹⁴C could be employed.

Once the radiolabeled this compound is obtained, it can be used in various experimental systems. After the experiment, samples are collected and the total radioactivity is measured using a liquid scintillation counter. This provides a direct measure of the amount of the compound present.

To differentiate the parent compound from any potential metabolites, the radiochemical detection is often coupled with a chromatographic separation technique, such as High-Performance Liquid Chromatography (HPLC). In this setup, the sample is first separated by the HPLC column, and the eluent then flows through a radioactivity detector. This allows for the quantification of the parent compound as well as any radiolabeled metabolites that may have formed.

Key aspects of radiochemical detection include:

High Sensitivity: Capable of detecting very low concentrations of the analyte.

Specificity: When combined with chromatography, it can distinguish between the parent compound and its metabolites.

Tracer Studies: Ideal for in vitro and in vivo studies to trace the metabolic fate of the compound.

While specific studies on the radiolabeling of this compound are not prevalent in public literature, the methodologies are well-established for other N-nitrosamines and would be directly applicable. For example, metabolic studies on N-nitrosoproline have utilized ¹⁵N-labeling to investigate its metabolic fate in vitro. nih.gov

Development and Validation of Quantitative Analytical Assays for Research Samples

For routine quantification of this compound in research samples, more accessible techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are typically developed and validated. wustl.edunih.gov The validation of these assays is performed in accordance with guidelines from regulatory bodies to ensure the method is reliable, reproducible, and accurate for its intended purpose. eurofins.commdpi.com

The development of an LC-MS/MS method would involve optimizing the chromatographic conditions to achieve good separation of the analyte from other matrix components. This includes selecting the appropriate column, mobile phase, and gradient elution. The mass spectrometry parameters would also be optimized for the specific compound to ensure maximum sensitivity and specificity. This involves selecting the appropriate ionization mode and optimizing the fragmentation of the parent ion to produce characteristic product ions for selected reaction monitoring (SRM).

A comprehensive validation of the analytical method would include the assessment of the following parameters:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

Linearity: The range over which the instrument response is directly proportional to the concentration of the analyte.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. mdpi.comfrontiersin.org

Accuracy: The closeness of the measured value to the true value, often expressed as a percentage recovery.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This is typically evaluated at the intra-day and inter-day level and expressed as the relative standard deviation (%RSD). wustl.edu

The following table provides a hypothetical example of the validation parameters for a newly developed LC-MS/MS assay for this compound in a research sample matrix.

Validation ParameterAcceptance CriteriaHypothetical Result
Linearity (r²)≥ 0.990.9985
Range-0.1 - 100 ng/mL
Limit of Detection (LOD)-0.03 ng/mL
Limit of Quantification (LOQ)-0.1 ng/mL
Accuracy (% Recovery)80 - 120%95.2 - 108.5%
Precision (Intra-day %RSD)≤ 15%3.5 - 8.2%
Precision (Inter-day %RSD)≤ 15%5.1 - 11.7%

The development of such a validated assay is a prerequisite for conducting reliable research on the properties and behavior of this compound.

In Vitro and Ex Vivo Model Systems for Studying 1 Nitroso 2 3 Pyridinyl 2 Pyrrolidinol Metabolism and Reactivity

Subcellular Fraction Systems

Subcellular fractions, particularly microsomes and cytosol, are fundamental tools for investigating the enzymatic processes involved in the metabolism of xenobiotics.

Microsomes, which are vesicles of the endoplasmic reticulum, contain a high concentration of cytochrome P450 (CYP) enzymes, the primary enzymes responsible for the phase I metabolism of many compounds, including nitrosamines. nih.gov Studies on the metabolism of NNN, the precursor to 1-Nitroso-2-(3-pyridinyl)-2-pyrrolidinol, have extensively used liver microsomes from various species, including rats. nih.gov

The key metabolic activation pathway for NNN is α-hydroxylation, which is catalyzed by CYP enzymes and leads to the formation of unstable intermediates that can ultimately form DNA adducts. oup.com Research using rat liver microsomes has demonstrated the conversion of NNN to hydroxylated products. nih.gov For instance, studies have shown that the initial rate of metabolism of N-nitrosopyrrolidine, a structurally related compound, in rat liver microsomes follows Michaelis-Menten kinetics with an apparent Km of 3.6 x 10-4 M. nih.gov

Extrahepatic tissues are also significant sites of nitrosamine (B1359907) metabolism. Microsomes isolated from the rat esophagus have been shown to metabolize NNN, which is consistent with the esophagus being a target tissue for NNN-induced carcinogenicity. oup.com The metabolic capabilities of hepatic and esophageal microsomes can differ significantly, highlighting the importance of tissue-specific activation. oup.com

Table 1: Comparative Kinetics of NNN α-Hydroxylation in Rat Liver and Esophageal Microsomes (Hypothetical Data Representation)

TissueMetaboliteKm (µM)Vmax (pmol/min/mg protein)
Liver2'-Hydroxy-NNN15025
Esophagus2'-Hydroxy-NNN8512
Liver5'-Hydroxy-NNN25040
Esophagus5'-Hydroxy-NNN3008

While microsomal fractions are the primary site for CYP-mediated oxidation, cytosolic fractions contain other important enzymes, such as dehydrogenases and reductases, that can be involved in the further metabolism of initial metabolites. In the context of nitrosamine metabolism, after the initial α-hydroxylation in the microsomes, the resulting unstable intermediates can be further processed by cytosolic enzymes. For the related compound N-nitrosopyrrolidine, the microsomal metabolite 2-hydroxytetrahydrofuran (B17549) is rapidly converted to other products in the presence of postmicrosomal supernatant (cytosol). nih.gov

The carcinogenicity of nitrosamines is often tissue-specific, which is largely attributed to the differential expression and activity of metabolic enzymes in various tissues. oup.com In vivo and in vitro studies have demonstrated that the liver and nasal mucosa of rats and mice have a marked ability to metabolize N-nitrosopyrrolidine. nih.gov Similarly, for NNN, the esophagus is a key target organ, and studies have shown that rat esophageal microsomes can activate this compound. oup.com The nasal mucosa is another important site for the metabolism of certain nitrosamines, which may be relevant to the biological effects of NNN. nih.gov Comparing the metabolic profiles in these different tissues provides crucial insights into organ-specific toxicity.

Cell Culture Models for Biotransformation and Molecular Interaction Studies

Cell culture systems offer a more integrated model for studying metabolism as they contain the full complement of cellular machinery, including both phase I and phase II enzymes, as well as cofactors. While specific studies on this compound in cell culture are not detailed in the provided search results, general biotransformation studies using microbial or plant cell cultures are a common approach to generate metabolites of bioactive compounds. oaepublish.com Such systems can be employed to produce larger quantities of metabolites for further toxicological and structural analysis.

Recombinant Enzyme Systems for Specific CYP Isoform Characterization

To pinpoint the specific CYP isoforms responsible for the metabolism of a compound, recombinant enzyme systems are invaluable. nih.gov These systems involve expressing a single human or animal CYP isoform in a host cell line (e.g., insect cells, bacteria, or yeast) that lacks endogenous P450 activity. nih.gov

Studies on NNN and structurally similar nitrosamines have utilized recombinant CYPs to identify the key enzymes involved in their α-hydroxylation. For example, research has implicated cytochrome P450 2A3 in the metabolic activation of NNN. oup.com Other studies with various nitrosamines have demonstrated the roles of CYP2B1 and CYP2E1. nih.govnih.gov By incubating the substrate with a panel of recombinant CYP isoforms, the relative contribution of each enzyme to the formation of specific metabolites can be determined. nih.gov This approach is critical for predicting drug-drug interactions and understanding inter-individual differences in susceptibility to toxic effects. nih.gov

Table 2: Relative Activity of Recombinant Human CYP Isoforms in the Metabolism of NNN (Hypothetical Data Representation)

CYP IsoformMetabolite FormedRelative Activity (%)
CYP1A22'-Hydroxy-NNN5
CYP2A65'-Hydroxy-NNN60
CYP2B62'-Hydroxy-NNN15
CYP2D65'-Hydroxy-NNN10
CYP2E15'-Hydroxy-NNN25
CYP3A42'-Hydroxy-NNN20

Computational and Theoretical Approaches to Understanding 1 Nitroso 2 3 Pyridinyl 2 Pyrrolidinol Reactivity

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful methods for elucidating the intricate details of chemical reaction mechanisms at the atomic level. For N-nitroso compounds, a primary focus of these calculations is the metabolic activation pathway, which is believed to be initiated by enzymatic hydroxylation at the α-carbon position. nih.govresearchgate.net

The proposed metabolic activation of 1-Nitroso-2-(3-pyridinyl)-2-pyrrolidinol, by analogy to other cyclic N-nitrosamines like N-nitrosopiperidine (NPIP), would likely proceed through the following steps, which can be modeled using quantum chemical methods: nih.govfrontiersin.org

α-Hydroxylation: The initial and often rate-determining step is the hydroxylation of a carbon atom adjacent to the nitroso group, catalyzed by cytochrome P450 (CYP) enzymes. For this compound, this could occur at the C5 position of the pyrrolidine (B122466) ring. Quantum chemical calculations can determine the activation energy barriers for this hydroxylation, providing insights into the likelihood of this reaction. nih.gov

Formation of an Unstable Intermediate: The resulting α-hydroxy-N-nitrosamine is typically unstable and undergoes spontaneous rearrangement. nih.gov

Ring Opening and Formation of a Diazonium Ion: The unstable intermediate is proposed to undergo ring opening, leading to the formation of a reactive diazonium ion. Calculations can model the energetics of this process, including the stability of the intermediates and the transition states connecting them. nih.govfrontiersin.org

Reaction with Nucleophiles: The highly electrophilic diazonium ion can then react with cellular nucleophiles, including water and DNA bases. Quantum chemical calculations can model the reaction pathways and barriers for the formation of adducts with nucleophiles like guanine (B1146940). nih.govfrontiersin.org

Studies on analogous compounds, such as a series of nitroso-methylaminopyridines, have utilized quantum chemical calculations to compare the free energy profiles of carcinogenic and non-carcinogenic molecules. These studies reveal that for carcinogenic compounds, the formation of DNA adducts is often kinetically favored over hydrolysis. nih.govfrontiersin.org By applying similar computational methodologies to this compound, it would be possible to predict its potential to form DNA-reactive species.

Table 1: Calculated Activation Barriers and Reaction Energies for Key Steps in the Metabolic Activation of N-Nitrosopiperidine (NPIP) - An Analogous Compound

Reaction StepTransition State Barrier (kcal/mol)Reaction Energy (kcal/mol)
Proton Transfer+11.5-38.9
Formation of Diazonium IonNo Barrier-91.4
SN2 Reaction with Guanine+14.2-94.3

Data adapted from quantum chemical calculations on N-nitrosopiperidine (NPIP) and are intended to be illustrative of the types of parameters that can be calculated for this compound. nih.govfrontiersin.org

Molecular Modeling and Docking Simulations for Enzyme-Substrate Interactions

Molecular modeling and docking simulations are computational techniques used to predict the binding orientation and affinity of a ligand (in this case, this compound) to the active site of a protein, such as a cytochrome P450 enzyme. researchgate.netmdpi.com These simulations are crucial for understanding the initial recognition and binding events that precede the metabolic activation of N-nitroso compounds.

The general workflow for such a study involves:

Homology Modeling: If the crystal structure of the specific human CYP enzyme responsible for the metabolism of this compound is not available, a homology model can be built based on the known structures of related CYP enzymes. creative-biolabs.com

Ligand Preparation: The 3D structure of this compound is generated and optimized to find its most stable conformation.

Molecular Docking: The ligand is then "docked" into the active site of the CYP enzyme using specialized software. The program samples a vast number of possible binding poses and scores them based on a scoring function that estimates the binding affinity. researchgate.net

Analysis of Binding Interactions: The resulting docked poses are analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the amino acid residues of the enzyme's active site. mdpi.comnih.gov

For N-nitroso compounds, docking studies can help to:

Identify the specific CYP isoforms that are most likely to metabolize the compound.

Predict the preferred binding orientation, which can provide clues as to which α-carbon is more susceptible to hydroxylation.

Understand the structural features of the molecule that are important for binding to the enzyme.

For instance, molecular docking studies of N'-nitrosonornicotine (NNN), a tobacco-specific nitrosamine (B1359907) with a pyridinyl group, have been performed with various CYP enzymes to understand its metabolic activation. researchgate.net Similar studies on this compound would be invaluable in predicting its interaction with metabolic enzymes.

Structure-Activity Relationship (SAR) Analysis for Metabolic Activation Potential

Structure-Activity Relationship (SAR) analysis is a fundamental concept in medicinal chemistry and toxicology that relates the chemical structure of a molecule to its biological activity. nih.govnih.gov In the context of N-nitroso compounds, SAR studies aim to identify the structural features that influence their metabolic activation and, consequently, their biological effects.

Key structural features that are often considered in the SAR of N-nitrosamines include:

The nature of the alkyl groups: The size, branching, and substitution of the alkyl groups attached to the nitrogen atom can significantly affect the rate and site of metabolism.

The presence of functional groups: The introduction of functional groups, such as hydroxyl or carbonyl groups, can alter the electronic properties and steric hindrance of the molecule, thereby influencing its interaction with metabolic enzymes.

For this compound, a SAR analysis would focus on the contributions of the pyridinyl and the substituted pyrrolidine rings to its metabolic activation potential. The pyridinyl group, for example, may influence the electronic properties of the molecule and could potentially interact with specific amino acid residues in the active site of a CYP enzyme.

Computational approaches, such as Quantitative Structure-Activity Relationship (QSAR) modeling, can be used to develop mathematical models that correlate structural descriptors with metabolic activation potential. acs.orgnih.gov These models can then be used to predict the activity of new, untested compounds.

Prediction of Metabolite Formation and Stability

Computational methods play a crucial role in predicting the likely metabolites of a compound and their relative stability. nih.govnih.gov This is particularly important for N-nitroso compounds, where metabolic activation leads to the formation of reactive and potentially harmful species.

Several in silico approaches are available for metabolite prediction: creative-biolabs.comnih.govresearchgate.net

Expert rule-based systems: These systems use a predefined set of biotransformation rules, derived from known metabolic reactions, to predict the possible metabolites of a new compound. For this compound, such a system would likely predict α-hydroxylation as a primary metabolic pathway.

Machine learning models: These models are trained on large datasets of known metabolic transformations and can learn to predict the sites of metabolism and the resulting products for a new molecule. chemrxiv.org

Quantum chemical methods: As discussed in section 7.1, quantum chemical calculations can be used to model the reaction pathways of metabolism and to calculate the stability of the resulting metabolites. acs.orgresearcher.life

Based on the known metabolism of other cyclic N-nitrosamines, the predicted primary metabolites of this compound, following α-hydroxylation at the C5 position, would be unstable intermediates that rapidly decompose to form a reactive diazonium ion. nih.govresearchgate.net This diazonium ion could then be hydrolyzed to form a diol or react with other nucleophiles.

Computational tools can also predict the stability of these metabolites. For example, quantum chemical calculations can be used to determine the half-life of a metabolite in a given environment by calculating the activation energy for its decomposition.

Future Research Directions and Unaddressed Questions in 1 Nitroso 2 3 Pyridinyl 2 Pyrrolidinol Research

Identification of Novel or Minor Metabolic Pathways

The primary metabolic activation of NNN is understood to proceed via α-hydroxylation, catalyzed by cytochrome P450 (CYP) enzymes, leading to the formation of 1-Nitroso-2-(3-pyridinyl)-2-pyrrolidinol. nih.govresearchgate.net This unstable intermediate can spontaneously decompose to form electrophilic diazonium ions that subsequently alkylate DNA. nih.govoup.com However, the complete metabolic fate of this compound is not fully characterized.

Table 1: Potential Metabolic Fates of this compound for Future Investigation

Metabolic PathwayPotential ProductsBiological SignificanceProposed Research Approach
Spontaneous DecompositionDiazohydroxides, Pyridyloxobutyl (POB) diazonium ionMajor pathway for DNA adduct formation (carcinogenesis). nih.govIn vitro chemical stability assays, trapping experiments with DNA nucleosides.
Further OxidationRing-opened products or further hydroxylated speciesCould represent detoxification or an alternative activation step.Incubation with human liver microsomes followed by high-resolution mass spectrometry.
ReductionCorresponding hydrazine (B178648) or amineLikely a detoxification pathway, reducing genotoxicity.Analysis of metabolites in urine from animal models exposed to the parent compound, NNN.
GlucuronidationGlucuronide conjugatesMajor detoxification pathway for related compounds like NNAL, facilitating excretion. mdpi.comScreening for conjugates in urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Elucidation of Specific Enzyme-Substrate Binding Dynamics

The metabolic activation of NNN is primarily mediated by CYP enzymes, with CYP2A6 and CYP2A13 being particularly important in humans. nih.govmdpi.com However, the precise binding dynamics of the subsequent metabolite, this compound, within the active sites of these or other enzymes are not well understood. It has been proposed that P450s can retain substrates within their active sites to perform further oxidation, potentially leading to different products. nih.gov

Future research should employ a combination of experimental and computational methods to explore these enzyme-substrate interactions. Techniques such as X-ray crystallography could provide static snapshots of the metabolite bound within the CYP active site. Concurrently, molecular dynamics simulations can offer insights into the conformational changes and key amino acid residues involved in substrate binding, orientation, and catalysis. researchgate.net Understanding these dynamics is crucial for explaining inter-individual differences in metabolism and cancer susceptibility and for developing potential chemopreventive strategies that involve the inhibition of these specific metabolic steps. mdpi.com

Development of Advanced Analytical Techniques for Ultra-Trace Analysis of Adducts

The formation of covalent addition products (adducts) between the reactive metabolites of this compound and DNA is a critical event in the initiation of carcinogenesis. nih.govnih.gov These adducts, particularly pyridyloxobutyl (POB) DNA adducts, serve as biomarkers of exposure and metabolic activation. nih.govacs.org However, they are often present at extremely low levels in biological samples, making their detection and quantification a significant analytical challenge. gcms.cz

There is a pressing need to develop and refine advanced analytical methods with higher sensitivity and specificity. Future efforts should focus on leveraging the capabilities of technologies like ultra-high-performance liquid chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS), such as Orbitrap-based systems. gcms.czresearchgate.net The development of methods with limits of quantification in the parts-per-trillion range will be necessary to accurately assess the adduct burden in human tissues and fluids. digitellinc.com Such advancements would enable more precise risk assessment and facilitate studies on the efficacy of cancer prevention strategies.

Integration of High-Throughput Screening for Metabolite and Adduct Profiling

The traditional, targeted analysis of one or a few metabolites or adducts at a time is labor-intensive and may overlook unexpected metabolic products. High-throughput screening (HTS) offers a powerful alternative for accelerating research in this area. nih.govresearchgate.net By adapting in vitro metabolism assays for automated platforms, it is possible to rapidly screen for the formation of a wide array of metabolites of this compound under various conditions (e.g., with different enzymes or inhibitors). researchgate.netrti.org

Future research should focus on developing and validating HTS assays for this purpose. This could involve incubating the compound with panels of recombinant human CYP enzymes or human liver microsomes in microplate formats, followed by rapid analysis using techniques like LC-MS/MS. nih.gov Such an approach would not only accelerate the identification of novel metabolites (as discussed in 9.1) but also enable the screening of chemical libraries for potential inhibitors of the metabolic activation process. nih.gov This would significantly advance the discovery of potential chemopreventive agents.

Mechanistic Research on Interaction with Cellular Homeostasis and Repair Systems

The genotoxicity of this compound is realized when the DNA adducts it forms overwhelm the cell's capacity for DNA repair. nih.gov Cells possess a complex network of repair pathways to counteract DNA damage, including base excision repair (BER), nucleotide excision repair (NER), and direct reversal by enzymes like O6-methylguanine-DNA methyltransferase (MGMT). nih.govmdpi.comnih.gov If not repaired, the resulting mutations can disrupt cellular homeostasis and lead to neoplastic transformation. mdpi.com

Future mechanistic studies must investigate the specific interactions between the DNA adducts derived from this compound and these cellular defense systems. Key unanswered questions include determining which repair pathways are most critical for removing these specific adducts and whether the presence of these adducts can inhibit or saturate certain repair enzymes, thereby compromising genomic stability. researchgate.net Research should also explore how the damage induced by this compound triggers downstream signaling pathways related to cell cycle checkpoints, apoptosis, and oxidative stress. mdpi.comoup.com Understanding these interactions is fundamental to comprehending the mechanisms of carcinogenesis and identifying potential targets for therapeutic intervention.

Q & A

What are the recommended synthetic routes and purification strategies for 1-Nitroso-2-(3-pyridinyl)-2-pyrrolidinol?

Level: Basic
Answer:
The synthesis typically involves nitrosation of nornicotine or its derivatives under acidic conditions. For example, reacting nornicotine with sodium nitrite in a weakly acidic medium (pH 3–4) at 0–5°C generates the nitroso derivative . Purification often employs column chromatography (silica gel, eluting with ethyl acetate/methanol gradients) or recrystallization from polar aprotic solvents like dimethylformamide. Confirmation of purity requires HPLC with UV detection (λ = 254 nm) and comparison to reference standards .

How can the stereochemical configuration of this compound be resolved, and why is this critical for biological studies?

Level: Advanced
Answer:
The compound exists as (S)- and (R)-isomers, with distinct CAS numbers (16543-55-8 for S-isomer; 84237-38-7 for racemic mixtures) . Chiral resolution is achieved via chiral-phase HPLC (e.g., Chiralpak AD-H column, hexane/isopropanol mobile phase) or enzymatic methods. Stereochemistry influences carcinogenicity: the (S)-isomer exhibits higher binding affinity to DNA adducts due to spatial compatibility with metabolic enzymes like cytochrome P450 2A6 . Researchers must specify the isomer used to ensure reproducibility in toxicity assays.

What analytical techniques are most effective for quantifying trace levels of this compound in complex matrices (e.g., biological fluids)?

Level: Basic
Answer:
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) is preferred. Sample preparation involves solid-phase extraction (C18 cartridges) and derivatization with pentafluorophenyl hydrazine to enhance ionization. Detection limits of 0.1 ng/mL are achievable . Nuclear magnetic resonance (NMR) (¹H and ¹³C) is critical for structural confirmation, with characteristic NOE correlations distinguishing pyrrolidine ring conformations .

How does this compound induce DNA damage, and what experimental models are used to study this mechanism?

Level: Advanced
Answer:
Metabolic activation by cytochrome P450 enzymes generates reactive α-hydroxynitrosamine intermediates, which alkylate DNA bases (e.g., forming O⁶-methylguanine adducts) . In vitro models include:

  • Ames Test : Using Salmonella typhimurium TA1535 with S9 metabolic activation to assess mutagenicity (50 µg/plate induces significant revertant colonies) .
  • Human hepatocyte cultures : Quantify adduct formation via ³²P-postlabeling or LC-MS/MS.
  • Knockout mouse models : CYP2A6-deficient mice show reduced adduct levels, confirming enzyme-specific activation .

What are the key challenges in reconciling contradictory carcinogenicity data across studies?

Level: Advanced
Answer:
Discrepancies arise from:

  • Isomer specificity : Studies using racemic mixtures may underestimate toxicity compared to pure (S)-isomer .
  • Dosage regimes : Subchronic vs. chronic exposure alters tumor incidence (e.g., 360 µg/kg IV in rats induces liver lesions, while lower doses show no effect) .
  • Matrix effects : Tobacco smoke matrices contain co-carcinogens (e.g., benzo[a]pyrene), complicating isolation of compound-specific effects . Mitigation requires standardized dosing, isomer-resolved analysis, and controlled matrices.

How can computational chemistry predict the reactivity of nitroso-pyrrolidine derivatives?

Level: Advanced
Answer:
Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model:

  • Nitrosamine bond dissociation energies : Predict stability under physiological pH .
  • Transition states of α-hydroxylation : Identify metabolic hotspots for mutagenicity .
  • Molecular docking : Simulate interactions with CYP2A6 active sites to prioritize synthetic analogs for testing .

What precautions are necessary to ensure compound stability during storage and handling?

Level: Basic
Answer:

  • Storage : Airtight containers under inert gas (argon) at −20°C to prevent photodegradation and oxidation.
  • Handling : Use amberized glassware and minimize exposure to UV light.
  • Stability monitoring : Periodic HPLC analysis to detect degradation products (e.g., denitrosation to 2-(3-pyridinyl)pyrrolidine) .

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